molecular formula C19H22N6 B7023012 N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B7023012
M. Wt: 334.4 g/mol
InChI Key: OEDRIZMAIPGQBO-SJPCQFCGSA-N
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Description

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex organic compound known for its significant chemical reactivity and potential applications in various scientific fields. The unique structure of this compound, consisting of a tricyclic core with a benzyl group and a triazolopyrimidine moiety, contributes to its diverse chemical behavior and potential utility in medicinal chemistry, biological research, and industrial applications.

Properties

IUPAC Name

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-12-13(2)22-19-20-11-21-25(19)18(12)23-17-15-9-24(10-16(15)17)8-14-6-4-3-5-7-14/h3-7,11,15-17,23H,8-10H2,1-2H3/t15-,16+,17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDRIZMAIPGQBO-SJPCQFCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)NC3C4C3CN(C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C(=NC=N2)N=C1C)NC3[C@H]4[C@@H]3CN(C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the construction of the triazolopyrimidine core followed by the incorporation of the azabicyclohexane moiety. A common approach starts with the synthesis of the triazolopyrimidine core from appropriate precursors such as 5,6-dimethyl-1,2,4-triazole and a suitable pyrimidine derivative. This step often requires catalytic conditions and specific reagents to ensure successful cyclization and formation of the desired core structure.

Following the synthesis of the core, the azabicyclohexane moiety is introduced through a series of steps involving the formation of the azabicyclo[3.1.0]hexane ring system. This is typically achieved through cyclization reactions involving benzyl-substituted intermediates under specific temperature and pressure conditions.

Industrial Production Methods

Industrial-scale production of this compound requires optimization of the synthesis routes to ensure high yield and purity. This often involves the use of flow chemistry techniques and advanced catalysis to streamline the process. Additionally, continuous monitoring and quality control measures are implemented to maintain consistency in the production.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized under controlled conditions to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions may be employed to modify specific parts of the molecule without altering the core structure.

  • Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for the introduction or modification of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperature and solvent environments to ensure specificity and high yield.

Major Products

Major products formed from these reactions depend on the specific functional groups introduced or modified. These products can vary widely and are often tailored to specific research or industrial needs.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a versatile building block for the synthesis of more complex molecules. Its unique structure enables the exploration of novel synthetic pathways and the creation of new materials with desirable properties.

Biology

In biological research, N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is studied for its potential interactions with biological macromolecules. This includes binding studies with proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.

Medicine

Medically, this compound shows promise due to its potential pharmacological activity. Research is ongoing to explore its efficacy and safety in various therapeutic contexts, including as an anti-inflammatory or antiviral agent.

Industry

Industrially, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. Its structural components allow it to bind to active sites on enzymes or receptors, thereby modulating their activity. The precise pathways involved are still under investigation but may include inhibition of specific enzymes or alteration of signaling pathways.

Comparison with Similar Compounds

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other tricyclic compounds and triazolopyrimidines:

  • N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

  • 5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

  • 3-azabicyclo[3.1.0]hexane derivatives

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